molecular formula C77H125F3N14O18 B610142 Elisidepsin CAS No. 915713-02-9

Elisidepsin

カタログ番号 B610142
CAS番号: 915713-02-9
分子量: 1591.92
InChIキー: FUDHRLIJYPGBOX-MWGCIELCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PM 02734 is an antineoplastic.

科学的研究の応用

Predictive Factors of Sensitivity to Elisidepsin

Research indicates that this compound exhibits potent cytotoxic effects across various cancer cell lines, particularly in cells with an epithelial phenotype, high E-cadherin, and low vimentin expression. High expression of ErbB3 and Muc1 has been correlated with increased sensitivity to this compound, while KRAS mutations are associated with resistance. Additionally, this compound's mechanism involves inducing rapid oncosis in ErbB3-expressing cells (Serova et al., 2013).

This compound in Combination with Other Therapies

This compound shows potential for use in combination therapies. For instance, the combination of this compound with lapatinib and several chemotherapies, such as 5-FU and oxaliplatin, resulted in synergistic effects, highlighting its potential clinical application in combination settings (Serova et al., 2013).

Mechanism of Action

This compound's mechanism of action is distinct and involves severe membrane damage and necrosis. It induces the redistribution of ErbB3 and two GPI-anchored proteins from the plasma membrane to intracellular vesicles. However, its effects on ErbB1 and ErbB2 are less pronounced. This suggests that the primary action of this compound might be the induction of liquid ordered domains in the plasma membrane, rather than a direct effect on ErbB proteins (Váradi et al., 2011).

Role of this compound in Autophagy and Cell Death

This compound induces cell death through mechanisms that involve features of autophagy, inhibition of the Akt/mTOR signaling pathway, and activation of death-associated protein kinase (DAPK). This complex mechanism, which includes increased autophagosome content and impairment of autophagic flux, is a unique aspect of its action, justifying its development for treating non-small-cell lung cancer (Ling et al., 2011).

Interaction with Glycosylceramides

This compound's interaction with glycosylceramides in the plasma membrane of tumor cells is pivotal for its mechanism of action. It causes the rapid loss of membrane integrity, leading to necrotic cell death. Resistance to this compound in certain cell lines is associated with reduced levels of glycosylceramides, further emphasizing the importance of this interaction (Molina-Guijarro et al., 2015).

特性

CAS番号

915713-02-9

分子式

C77H125F3N14O18

分子量

1591.92

IUPAC名

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C75H124N14O16.C2HF3O2/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102;3-2(4,5)1(6)7/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100);(H,6,7)/b49-23-;/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+;/m0./s1

InChIキー

FUDHRLIJYPGBOX-MWGCIELCSA-N

SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C.C(=O)(C(F)(F)F)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PM 02734;  PM-02734;  PM02734;  Elisidepsin; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elisidepsin
Reactant of Route 2
Elisidepsin
Reactant of Route 3
Elisidepsin
Reactant of Route 4
Elisidepsin
Reactant of Route 5
Elisidepsin
Reactant of Route 6
Elisidepsin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。